molecular formula C7H8Cl2Si B109416 Dichloromethylphenylsilane CAS No. 149-74-6

Dichloromethylphenylsilane

Cat. No.: B109416
CAS No.: 149-74-6
M. Wt: 191.13 g/mol
InChI Key: GNEPOXWQWFSSOU-UHFFFAOYSA-N
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Description

Dichloromethylphenylsilane, also known as methyl-phenyl-dichlorosilane, is an organosilicon compound with the molecular formula C₇H₈Cl₂Si. It is a colorless liquid that is primarily used as an intermediate in the production of various silicon-based materials. The compound is known for its reactivity, particularly with water, and is used in a variety of chemical synthesis processes .

Mechanism of Action

Target of Action

Dichloro(methyl)phenylsilane is a silane-based compound . Its primary targets are typically organic substrates where it can participate in various chemical reactions. The specific targets can vary depending on the reaction conditions and the presence of other reactants.

Mode of Action

Dichloro(methyl)phenylsilane, like other chlorosilanes, is highly reactive. It can undergo hydrolysis when exposed to water or moist air, producing heat and toxic, corrosive fumes of hydrogen chloride . In organic synthesis, it can act as a silylating agent, introducing a silyl group into a molecule, which can serve as a protective group for reactive sites during a synthetic sequence .

Biochemical Pathways

The specific biochemical pathways affected by Dichloro(methyl)phenylsilane can vary widely depending on the context of its use. In general, it’s used in the synthesis of other compounds rather than being involved in biological pathways. For example, it can be used in the synthesis of enantioenriched allenylsilanes .

Pharmacokinetics

Due to its reactivity, it’s likely to be rapidly metabolized and excreted if it were to enter a biological system .

Result of Action

The results of Dichloro(methyl)phenylsilane’s action are primarily seen in the synthesis of new compounds. For example, it can be used to introduce silyl groups into other molecules, which can serve as protective groups during synthesis . The specific results will depend on the reaction conditions and the other reactants present.

Action Environment

The action of Dichloro(methyl)phenylsilane is highly dependent on the environment. It’s sensitive to moisture and will react with water or moist air . Therefore, it must be handled under anhydrous conditions to prevent premature hydrolysis. The temperature and presence of other reactants or catalysts can also significantly influence its reactivity and the outcome of its reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloromethylphenylsilane can be synthesized through the reaction of phenylmagnesium chloride with methyltrichlorosilane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods: In industrial settings, dichloro(methyl)phenylsilane is produced by the direct process, which involves the reaction of methyl chloride with silicon in the presence of a copper catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Types of Reactions:

    Hydrolysis: this compound reacts rapidly with water to form silanols and hydrochloric acid.

    Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, such as alcohols and amines, to form corresponding silanes.

    Reduction: The compound can be reduced to form methylphenylsilane.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Silanols and hydrochloric acid.

    Substitution: Corresponding silanes.

    Reduction: Methylphenylsilane.

Scientific Research Applications

Dichloromethylphenylsilane is used in various scientific research applications, including:

Comparison with Similar Compounds

    Dichlorodiphenylsilane: Similar in structure but with two phenyl groups instead of one methyl and one phenyl group.

    Chloro(dimethyl)phenylsilane: Contains two methyl groups and one phenyl group.

    Chloro(methyl)diphenylsilane: Contains one methyl group and two phenyl groups .

Uniqueness: Dichloromethylphenylsilane is unique due to its specific reactivity profile, which allows for selective silylation and other chemical transformations. Its combination of a methyl and phenyl group provides a balance of reactivity and stability, making it a versatile intermediate in various chemical processes .

Properties

IUPAC Name

dichloro-methyl-phenylsilane
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InChI

InChI=1S/C7H8Cl2Si/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3
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InChI Key

GNEPOXWQWFSSOU-UHFFFAOYSA-N
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Canonical SMILES

C[Si](C1=CC=CC=C1)(Cl)Cl
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Molecular Formula

C7H8Cl2Si
Record name METHYLPHENYLDICHLOROSILANE
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Related CAS

31324-77-3
Record name Dichloromethylphenylsilane homopolymer
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DSSTOX Substance ID

DTXSID6029173
Record name Dichloromethylphenylsilane
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Molecular Weight

191.13 g/mol
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Physical Description

Methylphenyldichlorosilane appears as a colorless liquid. Insoluble in water and denser than water. Flash point between 70-140 °F. Corrosive to skin and eyes and may be toxic by inhalation and skin absorption. Used to make other chemicals., Liquid, Colorless liquid; [HSDB]
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Boiling Point

401 °F at 760 mmHg (EPA, 1998), 206.5 °C
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Flash Point

83 °F SUSPECT (EPA, 1998)
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Solubility

Soluble in benzene, ether, methanol
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Density

1.19 (EPA, 1998) - Denser than water; will sink, 1.1866 g/cu cm at 20 °C
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Vapor Pressure

1 mmHg at 96.26 °F (EPA, 1998), 0.49 mm Hg at 25 °C (extrapolated)
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Color/Form

Colorless liquid

CAS No.

149-74-6
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Dichloro(methyl)phenylsilane, when used as a precursor in plasma polymerization, forms thin films with distinct properties. These films are typically amorphous, relatively rigid, and transparent at room temperature, exhibiting excellent adhesion to various substrates like glass, silicon, and even glass fibers. [] The resultant plasma polymer is stable up to 300°C. Beyond this temperature, decomposition occurs alongside further crosslinking due to the incorporation of oxygen atoms, leading to the formation of new siloxane bonds. [] The surface morphology of these films varies depending on the substrate. For instance, films deposited on silicon substrates exhibit isolated grains, while those on glass substrates show conglomerate grains. []

A: Annealing these films in a vacuum at temperatures between 450-700°C significantly impacts their properties. While the films are tough at room temperature, they become considerably more brittle after annealing. [] This change in mechanical behavior is attributed to structural changes occurring at elevated temperatures.

A: Analysis through FTIR and XPS reveals a significant presence of oxygen atoms bonded to silicon atoms within the film structure. [] This suggests a carbosiloxane network with non-crosslinked methyl and phenyl groups as a plausible structural model. [] The incorporation of oxygen is likely attributed to reactions with the ambient environment during or after the plasma polymerization process.

A: Yes, Dichloro(methyl)phenylsilane can be used as a building block for more complex molecules. For instance, it can react with 1,5-dihydroxynaphthalene to form a novel siloxane-containing dicyanate. [] This dicyanate can further react with epoxy resins, enhancing the mechanical and thermal properties of the resulting composite materials. []

A: The unique properties of Dichloro(methyl)phenylsilane-derived materials make them suitable for a range of applications. For instance, their ability to form thin, adherent films on various substrates makes them promising for use as interphases in glass fiber reinforced polymer composites and light-emitting displays. [] Additionally, their incorporation into epoxy resins can improve the mechanical strength, thermal stability, and flame retardancy of the resulting composites, broadening their application in various industries. []

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